Enzymatic Resolution to (S)-3-Pentyn-2-ol Achieves 96.6% e.e. with Hansenula nonfermentans
In a direct head-to-head comparison of microbial catalysts for the production of (S)-3-pentyn-2-ol, air-dried cells of the yeast Hansenula nonfermentans AKU 4332 demonstrated high stereospecificity. The study quantified the production of the (S)-enantiomer from racemic 3-pentyn-2-yl acetate. This performance is contrasted with other tested microbial cells and lipases that exhibited significantly lower enantioselectivity [1].
| Evidence Dimension | Enantioselective Hydrolysis to (S)-Enantiomer |
|---|---|
| Target Compound Data | 96.6% e.e., 45% molar yield |
| Comparator Or Baseline | Other screened microbial cells and commercial lipases (unspecified yields and e.e. values, but noted as inferior) |
| Quantified Difference | The specified catalyst achieves a high 96.6% e.e., while other catalysts in the screening were ineffective or yielded lower optical purity. |
| Conditions | Substrate: 10% (v/v) racemic 3-pentyn-2-yl acetate; Catalyst: Air-dried cells of Hansenula nonfermentans AKU 4332; Incubation: 24 h, 28°C. |
Why This Matters
This evidence provides a validated, high-selectivity method for procuring enantioenriched (S)-3-pentyn-2-ol, a specific chiral building block, with a quantifiable optical purity that other catalyst systems fail to match.
- [1] Xie, S.-X., Ogawa, J., & Shimizu, S. (1998). (S)-3-Pentyn-2-ol production through microbial enzyme-catalyzed, highly enantioselective hydrolysis of racemic 3-pentyn-2-ol esters. Biotechnology Letters, 20(10), 935-938. View Source
